5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a pyridine ring attached at the 2-position and methyl groups at the 5 and 6 positions
Mechanism of Action
Target of Action
Similar compounds have been reported to target sterol 14-alpha demethylase (cyp51) in candida species . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with the ergosterol biosynthesis pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), these compounds prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
It’s suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
Similar compounds have been reported to exhibit potent activity against candida species, including several multidrug-resistant strains . These compounds have shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-aminopyridine with 5,6-dimethyl-1,2-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of this compound-4-amine.
Substitution: Formation of halogenated derivatives such as 5,6-dimethyl-2-(3-bromopyridin-3-yl)-1H-benzo[d]imidazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
Benzimidazole: Lacks the pyridine ring, making it less versatile in terms of functionalization.
Pyridine: Simple aromatic ring without the fused benzimidazole structure.
Uniqueness
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with a pyridine ring, providing a versatile scaffold for chemical modifications. This structural feature allows for the exploration of diverse chemical space, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5,6-dimethyl-2-pyridin-3-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQYKZDUKVADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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